molecular formula C27H28N4O B10916596 6-cyclopropyl-3-methyl-N-[1-(4-methylphenyl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[1-(4-methylphenyl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916596
M. Wt: 424.5 g/mol
InChI Key: OXFJQSBVDHHWDB-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, methyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Organometallic reagents, halogenated intermediates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the N4-[1-(4-METHYLPHENYL)PROPYL] and 1-PHENYL groups.

    3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the cyclopropyl and phenyl groups.

Uniqueness

The unique combination of functional groups in 6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[1-(4-methylphenyl)propyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H28N4O/c1-4-23(19-12-10-17(2)11-13-19)29-27(32)22-16-24(20-14-15-20)28-26-25(22)18(3)30-31(26)21-8-6-5-7-9-21/h5-13,16,20,23H,4,14-15H2,1-3H3,(H,29,32)

InChI Key

OXFJQSBVDHHWDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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